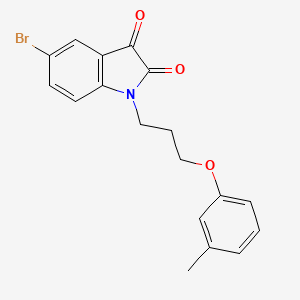

5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione

Description

Properties

IUPAC Name |

5-bromo-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3/c1-12-4-2-5-14(10-12)23-9-3-8-20-16-7-6-13(19)11-15(16)17(21)18(20)22/h2,4-7,10-11H,3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVQIQQPEXEUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindoline-2,3-dione and 3-(m-tolyloxy)propyl bromide.

Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or methanol, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline or other reduced forms.

Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Indoline or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Sulfonyl-Substituted Indoline-2,3-diones

Examples :

- 1-(Hexadecylsulfonyl)indoline-2,3-dione (9a) : Features a hexadecylsulfonyl group at position 1.

- 5-Bromo-1-(hexadecylsulfonyl)indoline-2,3-dione (9b) : Combines a 5-bromo substitution with a hexadecylsulfonyl chain.

- 1-(Hexadecylsulfonyl)-5-phenylindoline-2,3-dione (9c) : Includes a 5-phenyl group instead of bromine.

Key Differences :

- Lipophilicity : The hexadecylsulfonyl group in 9a–9c confers higher lipophilicity compared to the m-tolyloxypropyl group in the target compound, which may enhance membrane penetration but reduce aqueous solubility .

- Synthetic Routes : Sulfonyl derivatives are synthesized via nucleophilic substitution using sulfonyl chlorides, whereas the m-tolyloxypropyl group likely involves etherification .

- Melting Points: 9b (142.4–144.0°C) has a higher melting point than non-brominated analogs (e.g., 9a: 122.0–123.9°C), reflecting increased molecular rigidity from bromine .

Brominated Indoline-2,3-diones with Varying Substituents

Examples :

Key Differences :

- Positional Effects: Bromine at position 5 vs. 7 alters electronic distribution and steric interactions. For example, 5-bromo derivatives show higher antimalarial activity than non-brominated analogs .

- Functional Groups : The pyrazoline group in the antimalarial analog enhances π-π stacking with parasite targets, whereas the m-tolyloxypropyl group may modulate sigma receptor selectivity .

| Compound | Substituents | IC50 (µM) | Molecular Weight |

|---|---|---|---|

| 5-Bromo-pyrazoline derivative | 1-(2-pyrazolinyl)ethyl | 1.81 | ~500 (estimated) |

| 5-Bromo-7-methyl derivative | 7-CH3 | Not tested | 240.05 |

Sigma Receptor Affinity in Indoline-2,3-diones

Example : Indoline-2,3-dione derivatives with benzoxazolone scaffolds exhibit high sigma-1 (σ1) receptor affinity (Ki = 5–30 nM), while indoline-2,3-diones with additional carbonyl groups show selectivity for sigma-2 (σ2) receptors (Kiσ2 = 42 nM, Kiσ1/Kiσ2 > 72) .

Comparison :

Thiazolidinone and Pyrazoline Hybrids

Example : 5-Bromo-1-[2-(3,4-dihydropyrazol-2-yl)-2-oxoethyl]indoline-2,3-dione demonstrates dual antimalarial (IC50 = 1.81 µM) and anticancer activity .

Key Differences :

- Hybrid Structures: Pyrazoline-thiazolidinone hybrids show broader activity than simple indoline-2,3-diones due to additional hydrogen-bonding motifs.

- Substituent Effects : The m-tolyloxypropyl group’s ether linkage may reduce metabolic stability compared to pyrazoline’s heterocyclic stability.

Biological Activity

5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₁₁H₁₀BrNO₂

- Molecular Weight : 268.107 g/mol

- CAS Number : 312636-28-5

- Structure : The compound features a bromine atom and an m-tolyloxy group attached to an indoline backbone, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-bromo derivatives, including the compound in focus. Notably, compounds with bromine substituents have shown enhanced cytotoxicity against various cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-231).

Case Study: Synergistic Effects with Doxorubicin

A relevant study demonstrated that combining certain brominated pyrazoles with doxorubicin resulted in a significant synergistic effect, enhancing cytotoxicity in MDA-MB-231 cells. The mechanism involved apoptosis induction and cell death analysis, suggesting that the compound may serve as an effective adjunct in chemotherapy regimens for specific breast cancer subtypes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar indoline derivatives exhibit notable antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis and death .

Antioxidant Activity

Antioxidant assays have shown that compounds related to this compound possess significant free radical scavenging capabilities. This property can contribute to their protective effects against oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : It promotes programmed cell death through intrinsic and extrinsic pathways.

- Antioxidative Effects : The ability to scavenge free radicals contributes to cellular protection.

Data Table: Biological Activity Overview

Q & A

Q. What synthetic routes are commonly used to prepare 5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione, and how do reaction conditions affect yield?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, a CuI catalyst in PEG-400/DMF (2:1) solvent systems enables efficient cyclization over 12 hours, yielding ~50% after purification via flash column chromatography (70:30 ethyl acetate/hexane) . Lower yields (e.g., 25% in related compounds) may arise from steric hindrance or electron-withdrawing substituents, emphasizing the need to optimize catalyst loading (e.g., 1.0 g CuI per 700 mg substrate) and solvent ratios .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.23 ppm, aliphatic chains at δ 4.62 ppm) and carbon backbones .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 427.0757) .

- TLC : Monitors reaction progress (e.g., Rf = 0.30 in 70:30 ethyl acetate/hexane) .

- X-ray crystallography : Resolves stereochemistry (as demonstrated for analogs in crystal structure studies) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for halogenated indoline-dione derivatives?

Yield optimization strategies include:

- Solvent tuning : PEG-400 enhances solubility of polar intermediates, while DMF stabilizes CuI catalysts .

- Catalyst screening : Alternative catalysts (e.g., Ru-based systems) may reduce side reactions in halogenated substrates.

- Purification : Gradient elution in column chromatography improves separation of brominated byproducts .

Q. What computational methods predict the biological activity of this compound based on its structure?

- Molecular docking : Models interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock.

- QSAR studies : Correlates substituent effects (e.g., bromine’s electronegativity, m-tolyloxy’s lipophilicity) with activity trends observed in indole-based antioxidants .

- ADMET prediction : Tools like SwissADME assess solubility and bioavailability, critical for drug discovery .

Q. How should contradictory spectral data (e.g., NMR shifts vs. HRMS) be resolved?

- Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and HRMS for molecular formula.

- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural proof, as seen in analogs .

- Literature benchmarking : Compare data with structurally similar compounds (e.g., 5-bromoindoline-dione derivatives) .

Q. What role does the m-tolyloxypropyl substituent play in modulating physicochemical properties?

- Solubility : The aryloxy group increases hydrophobicity, requiring DMSO or DMF for dissolution in biological assays .

- Steric effects : The propyl linker reduces steric strain compared to bulkier substitutions, enhancing synthetic accessibility .

- Electronic effects : Electron-donating methoxy groups (in analogs) alter redox behavior, relevant for antioxidant studies .

Notes for Methodological Rigor

- Stereochemical analysis : Use NOESY NMR or X-ray diffraction to resolve chiral centers .

- Reaction scalability : Pilot small-scale reactions (≤1 g) before scaling, noting exothermicity in brominated systems .

- Contradictory data : Always repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.